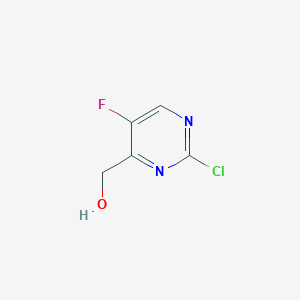
(2-Chloro-5-fluoro-pyrimidin-4-yl)methanol
Cat. No. B8471839
M. Wt: 162.55 g/mol
InChI Key: VZHFDDYMBJKFDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08889856B2
Procedure details


To a solution of 5-fluoro-2-chloropyrimidine (500 μL, 5.24 mmol) in methanol (50 mL) is added benzoyl peroxide (1.5 g, 6.0 mmol) and trifluoroacetic acid (450 μL, 5.95 mmol). The resulting colorless clear solution is degassed by bubbling nitrogen through for 5 minutes and it is then heated at 65° C. for 18.5 hours. The solution is then cooled and concentrated. The resulting residue is diluted with chloroform (50 mL) and washed with saturated aqueous sodium bicarbonate solution (50 mL) and the layers are separated. The aqueous layer is re-extracted with chloroform (50 mL). The combined organic layers are dried over magnesium sulfate, filtered and concentrated to dryness under reduced vacuum. The residue is purified by flash silica gel column chromatography, eluting with gradient of ethyl acetate/dichloromethane (0% to 30%) to give the title compound (210 mg, 25%). 1H-NMR (CDCl3): δ (ppm) 8.42 (s, 1H), 4.85 (s, 2H), 3.57 (br, 1H).



Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1.[C:9](OOC(=O)C1C=CC=CC=1)(=[O:16])C1C=CC=CC=1.FC(F)(F)C(O)=O>CO>[Cl:8][C:5]1[N:6]=[C:7]([CH2:9][OH:16])[C:2]([F:1])=[CH:3][N:4]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
500 μL
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=NC(=NC1)Cl
|
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
450 μL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(F)F
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
65 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting colorless clear solution is degassed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by bubbling nitrogen through for 5 minutes and it
|
|
Duration
|
5 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution is then cooled
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resulting residue is diluted with chloroform (50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated aqueous sodium bicarbonate solution (50 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the layers are separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer is re-extracted with chloroform (50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers are dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness under reduced vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is purified by flash silica gel column chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with gradient of ethyl acetate/dichloromethane (0% to 30%)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=C(C(=N1)CO)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 210 mg | |
| YIELD: PERCENTYIELD | 25% | |
| YIELD: CALCULATEDPERCENTYIELD | 24.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

